molecular formula C5H12O3 B14508328 3-Methylbutane-1,2,4-triol CAS No. 62946-59-2

3-Methylbutane-1,2,4-triol

Cat. No.: B14508328
CAS No.: 62946-59-2
M. Wt: 120.15 g/mol
InChI Key: RXEJCNRKXVSXDJ-UHFFFAOYSA-N
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Description

3-Methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutane-1,2,4-triol can be synthesized through several methods. One common method involves the catalytic hydrogenation of malic acid esters using a copper-containing catalyst. The reaction is carried out at temperatures ranging from 130 to 190°C and hydrogen partial pressures of 100 to 300 bar . Another method involves the hydration of butyn-2-diol-1,4 with the aid of mercury catalysts, although this method is less favorable due to hygienic concerns .

Industrial Production Methods

On an industrial scale, this compound is typically produced through the hydrogenation of butene-2-diol-1,4-epoxide. This process involves reacting butenediol with hydrogen peroxide to form the epoxide, which is then hydrogenated to yield the triol .

Chemical Reactions Analysis

Types of Reactions

3-Methylbutane-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., HCl, HBr) under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions generally produce alkanes or alcohols.

    Substitution: Substitution reactions can result in the formation of halogenated compounds or ethers.

Scientific Research Applications

3-Methylbutane-1,2,4-triol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Butanetriol: Similar in structure but lacks the methyl group at the third carbon.

    1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions.

    2-Methylbutane-1,2,3-triol: Similar but with hydroxyl groups at different positions.

Uniqueness

3-Methylbutane-1,2,4-triol is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other triols .

Properties

CAS No.

62946-59-2

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

3-methylbutane-1,2,4-triol

InChI

InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3

InChI Key

RXEJCNRKXVSXDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(CO)O

Origin of Product

United States

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